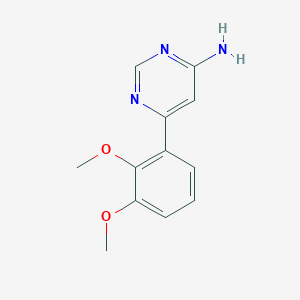![molecular formula C10H16Cl2N4 B1471966 2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 1864058-89-8](/img/structure/B1471966.png)
2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
描述
2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound that features a pyrrolidine ring fused with a pyrrolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
作用机制
Target of Action
The compound 2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, as an antagonist of the vanilloid receptor 1, it prevents the receptor from being activated by its natural ligands . As a modulator of the insulin-like growth factor 1 receptor, it influences the receptor’s signaling pathways . When it inhibits enzymes, it prevents them from catalyzing their respective reactions .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The antagonism of the vanilloid receptor 1 can influence pain perception and inflammation pathways . Modulation of the insulin-like growth factor 1 receptor can affect cell growth and metabolism pathways . Inhibition of the mentioned enzymes can disrupt their respective biochemical pathways, which include cyclic guanosine monophosphate (cGMP) degradation (for phosphodiesterase type 5), the citric acid cycle (for isocitrate dehydrogenase 1), vasoconstriction (for endothelin-converting enzyme 1), and leukocyte trafficking (for vascular adhesion protein 1) .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and polarity, suggest that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve the liver and kidneys, respectively, as is common for many drugs .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can lead to reduced pain perception and inflammation . Modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism . Inhibition of the mentioned enzymes can result in increased cGMP levels (for phosphodiesterase type 5), altered energy production (for isocitrate dehydrogenase 1), reduced vasoconstriction (for endothelin-converting enzyme 1), and decreased leukocyte trafficking (for vascular adhesion protein 1) .
生化分析
Biochemical Properties
2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can modulate the activity of proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of the retinoic acid-related orphan receptor γ, which plays a role in autoimmune diseases . By altering the signaling pathways, this compound can impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist, depending on the target molecule. For example, it has been shown to bind to the vanilloid receptor 1 and the insulin-like growth factor 1 receptor, modulating their activities . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting the overall metabolic balance within cells. These interactions can lead to changes in metabolite levels and alterations in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .
化学反应分析
Types of Reactions
2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity .
科学研究应用
2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several scientific research applications:
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog that serves as a versatile scaffold in medicinal chemistry.
Pyrrole: Another nitrogen-containing heterocycle with significant biological activity.
Pyrrolopyrimidine: A closely related structure with similar biological properties.
Uniqueness
2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its fused ring structure, which provides enhanced stability and specific biological activity. This compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development .
属性
IUPAC Name |
2-pyrrolidin-1-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c1-2-4-14(3-1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTZMQGDUZNRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


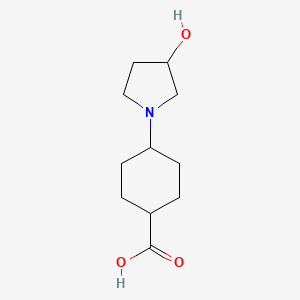

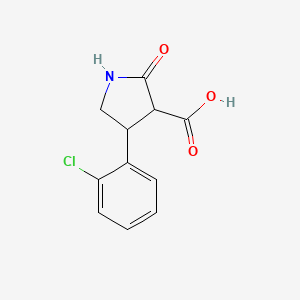
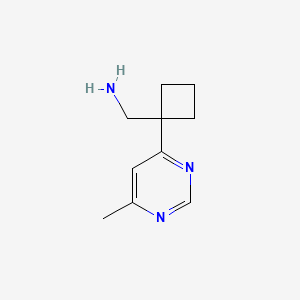
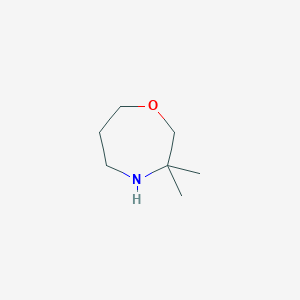
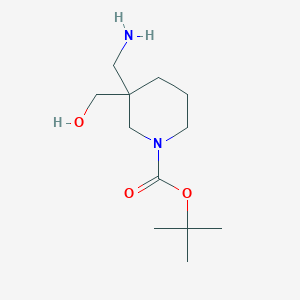
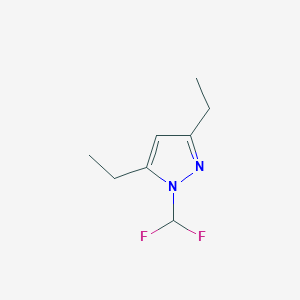
![1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1471894.png)
![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)
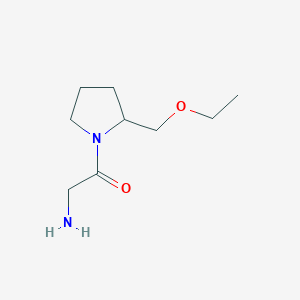

![2-[(Cyclopropylamino)methyl]-4-fluorophenol](/img/structure/B1471902.png)
